2-(Dicyclohexylphosphino)-2'-methoxybiphenyl
Overview
Description
2-(Dicyclohexylphosphino)-2’-methoxybiphenyl is a phosphine ligand commonly used in various catalytic processes. This compound is known for its ability to facilitate cross-coupling reactions, making it a valuable tool in organic synthesis. Its structure consists of a biphenyl backbone with a dicyclohexylphosphino group at the 2-position and a methoxy group at the 2’-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dicyclohexylphosphino)-2’-methoxybiphenyl typically involves the lithiation of a biphenyl precursor followed by the introduction of the dicyclohexylphosphino group. One common method includes the use of chlorodicyclohexylphosphine as a reagent. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the phosphine group .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent, and reaction time. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Dicyclohexylphosphino)-2’-methoxybiphenyl is involved in various types of chemical reactions, including:
Cross-Coupling Reactions: It acts as a ligand in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Negishi, and Stille couplings.
Substitution Reactions: It can participate in nucleophilic substitution reactions where the phosphine group acts as a nucleophile.
Common Reagents and Conditions
Common reagents used with this compound include palladium catalysts, aryl halides, and organometallic reagents. Typical reaction conditions involve the use of organic solvents like toluene or THF, and reactions are often conducted under an inert atmosphere to prevent oxidation .
Major Products
The major products formed from reactions involving 2-(Dicyclohexylphosphino)-2’-methoxybiphenyl are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
2-(Dicyclohexylphosphino)-2’-methoxybiphenyl has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 2-(Dicyclohexylphosphino)-2’-methoxybiphenyl exerts its effects involves its coordination to transition metals, forming active catalytic complexes. These complexes facilitate various chemical transformations by stabilizing reaction intermediates and lowering activation energies. The phosphine ligand’s steric and electronic properties are crucial in determining the reactivity and selectivity of the catalytic process .
Comparison with Similar Compounds
Similar Compounds
XPhos: 2-Dicyclohexylphosphino-2’,4’,6’-triisopropylbiphenyl
RuPhos: 2-Dicyclohexylphosphino-2’,6’-diisopropoxybiphenyl
CyJohnPhos: 2-(Dicyclohexylphosphino)biphenyl
Uniqueness
2-(Dicyclohexylphosphino)-2’-methoxybiphenyl is unique due to its specific substitution pattern, which provides a balance of steric bulk and electronic properties. This makes it particularly effective in certain catalytic applications where other ligands may not perform as well .
Properties
IUPAC Name |
dicyclohexyl-[2-(2-methoxyphenyl)phenyl]phosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33OP/c1-26-24-18-10-8-16-22(24)23-17-9-11-19-25(23)27(20-12-4-2-5-13-20)21-14-6-3-7-15-21/h8-11,16-21H,2-7,12-15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXJPHYNYXMEWKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33OP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40472949 | |
Record name | Dicyclohexyl(2'-methoxy[1,1'-biphenyl]-2-yl)phosphane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40472949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
255835-82-6 | |
Record name | Dicyclohexyl(2'-methoxy[1,1'-biphenyl]-2-yl)phosphane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40472949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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